molecular formula C12H15NO3S B2668768 4-(2,6-Dimethylmorpholine-4-carbonyl)thiophene-2-carbaldehyde CAS No. 1384801-39-1

4-(2,6-Dimethylmorpholine-4-carbonyl)thiophene-2-carbaldehyde

Cat. No.: B2668768
CAS No.: 1384801-39-1
M. Wt: 253.32
InChI Key: POPJSYBKKIIJPX-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylmorpholine-4-carbonyl)thiophene-2-carbaldehyde is a complex organic compound that features a thiophene ring substituted with a morpholine derivative. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethylmorpholine-4-carbonyl)thiophene-2-carbaldehyde typically involves the condensation of thiophene-2-carbaldehyde with 2,6-dimethylmorpholine-4-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethylmorpholine-4-carbonyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,6-Dimethylmorpholine-4-carbonyl)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylmorpholine-4-carbonyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The morpholine moiety can enhance the compound’s ability to penetrate cell membranes, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,6-Dimethylmorpholine-4-carbonyl)thiophene-2-carbaldehyde is unique due to the combination of the thiophene ring and the morpholine moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its applicability in various scientific fields .

Properties

IUPAC Name

4-(2,6-dimethylmorpholine-4-carbonyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-8-4-13(5-9(2)16-8)12(15)10-3-11(6-14)17-7-10/h3,6-9H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPJSYBKKIIJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CSC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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